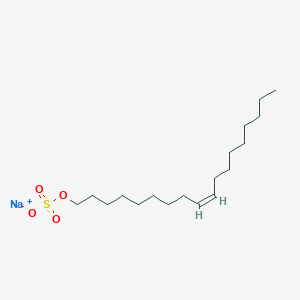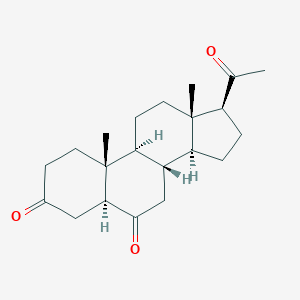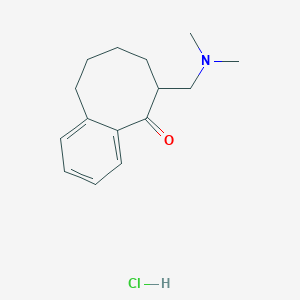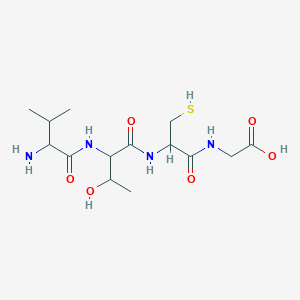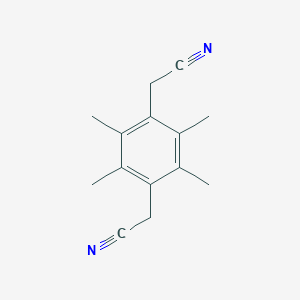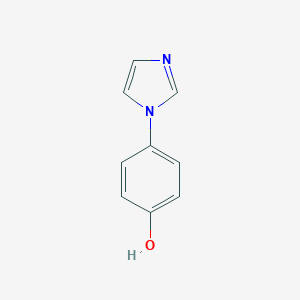
4-(1h-Imidazol-1-yl)phenol
Overview
Description
4-(1h-Imidazol-1-yl)phenol belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of this compound involves jointly melting an equimolar mixture of 4-hydroxybenzyl alcohol and the corresponding azoles . The process is conducted without solvents, by heating the mixture for 20 – 30 min at 155°C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as MarvinSketch .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases .Scientific Research Applications
Corrosion Inhibition
- Carbon Steel Protection : Imidazole derivatives, including 4-(1H-Imidazol-1-yl)phenol, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. Experimental and molecular modeling approaches confirm these compounds' efficiency, with variations in efficiency observed among different derivatives (Costa et al., 2021).
- Mild Steel Corrosion Inhibition : Research demonstrates the potential of imidazole derivatives, including those similar to this compound, in protecting mild steel against corrosion in acidic solutions. The effectiveness is attributed to strong adsorption capabilities and is supported by surface studies and theoretical calculations (Prashanth et al., 2021).
Molecular and Structural Studies
- Structural Analysis and Synthesis : Some studies have focused on the synthesis and characterization of imidazole derivatives, including crystallographic analysis and pharmacokinetics. These studies contribute to understanding the molecular structures and potential applications of such compounds (Krause et al., 1995).
- Fluorescence and Photophysical Properties : this compound and its derivatives have been analyzed for their fluorescence properties. These studies are significant in exploring the photophysical behavior of these compounds, which can be crucial for developing new materials and sensors (Zheng Wen-yao, 2012).
Biomedical Applications
- Antiproliferative Activity : Certain derivatives of this compound have been tested for their antiproliferative activity against human cell lines, highlighting their potential therapeutic applications in cancer treatment (Dake et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)phenol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
It is known to act as ahighly potent signal enhancer in a horseradish peroxidase (HRP)-luminol chemiluminescence (CL) immunoassay . This suggests that it may interact with its target to modulate the production or signaling of nitric oxide.
Result of Action
Given its role as a signal enhancer in a hrp-luminol cl immunoassay , it may enhance the detection of specific antigens or antibodies, thereby influencing the results of these assays.
properties
IUPAC Name |
4-imidazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCUAPYWQDIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143258 | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10041-02-8 | |
| Record name | 4-(1H-Imidazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Hydroxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-hydroxyphenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the binding interactions of 4-(1H-imidazol-1-yl)phenol with copper and its implications?
A1: this compound (L) acts as a monodentate ligand, coordinating to copper (Cu) through its nitrogen atom. [] This interaction contributes to the formation of a mononuclear copper complex where two L ligands, along with other ligands like cyanamide and nitrate anions, create an elongated octahedral coordination geometry around the Cu(II) ion. [] Interestingly, this compound demonstrates the ability to inhibit copper corrosion in acidic environments. [] The molecule interacts with the copper surface, forming a protective layer. This interaction is attributed to the molecule's electrophilic nature, enabling it to accept electron density from the copper surface through a process called backbonding. []
Q2: How does the structure of this compound relate to its copper corrosion inhibition efficiency?
A2: Density Functional Theory (DFT) calculations reveal that modifications to the imidazole ring, as seen in this compound and its derivatives, significantly influence the molecule's electronic properties and reactivity compared to the parent imidazole molecule. [] These structural modifications result in enhanced electrophilic characteristics, particularly within the benzene ring, facilitating a stronger interaction with the copper surface and improving corrosion inhibition. [] The efficiency of this interaction is reflected in a more negative Gibbs adsorption energy, indicating a more favorable and stronger binding between the inhibitor and the copper surface. []
Q3: What is the role of this compound in supramolecular chemistry?
A3: In the formation of crystal structures, this compound plays a crucial role by participating in various hydrogen bonding interactions. These interactions, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N, extend beyond the molecule itself, connecting individual units into a larger three-dimensional supramolecular framework. [] This ability to facilitate intermolecular interactions highlights its potential in crystal engineering and the design of novel materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


